7-Chloro-2-mercaptobenzothiazole

説明

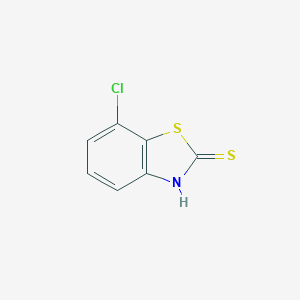

7-Chloro-2-mercaptobenzothiazole is a useful research compound. Its molecular formula is C7H4ClNS2 and its molecular weight is 201.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

7-Chloro-2-mercaptobenzothiazole is reported to be a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . The nature of these interactions is likely due to the compound’s ability to form covalent bonds with the active sites of these enzymes.

Molecular Mechanism

It is known to inhibit several enzymes, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its biochemical properties, it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

生物活性

7-Chloro-2-mercaptobenzothiazole (7-CMBT) is a derivative of 2-mercaptobenzothiazole, a compound known for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of 7-CMBT, supported by data tables and relevant case studies.

This compound has the molecular formula and features a chloro substituent at the seventh position of the benzothiazole ring. Its structure contributes to its biological activity, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

7-CMBT displays significant antimicrobial properties against various pathogens. Research indicates that derivatives of 2-mercaptobenzothiazole, including 7-CMBT, exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Saccharomyces cerevisiae .

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 15.6 µg/mL |

| Bacillus subtilis | Active | 15.6 µg/mL |

| Candida albicans | Active | 15.6 µg/mL |

Antiviral Activity

Studies have shown that 7-CMBT exhibits antiviral properties, particularly against certain viral strains. It has been reported to inhibit viral replication effectively, although specific viral targets remain to be fully elucidated .

Anti-inflammatory Effects

The anti-inflammatory potential of 7-CMBT has been documented in various studies. It has been shown to inhibit neutrophil activation in response to inflammatory mediators without compromising the antibacterial functions of neutrophils . This selective inhibition suggests a promising therapeutic role in managing inflammatory diseases.

The biological activities of 7-CMBT can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : 7-CMBT acts as a mechanism-based inhibitor for several enzymes including monoamine oxidase and heat shock proteins, which play critical roles in cellular stress responses and inflammation .

- Neutrophil Modulation : It selectively inhibits the respiratory burst in neutrophils, which is crucial for their function in immune responses .

Case Studies

Several studies have highlighted the efficacy of 7-CMBT in clinical settings:

- Antimicrobial Efficacy : A study evaluating the effectiveness of various benzothiazole derivatives found that those including the 7-chloro substituent exhibited enhanced activity against resistant strains of bacteria .

- Anti-inflammatory Applications : In an animal model of inflammation induced by carrageenan, compounds derived from 2-mercaptobenzothiazole demonstrated reduced paw edema, indicating potential for therapeutic use in inflammatory conditions .

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

7-CMBT and its derivatives have shown promising antimicrobial properties. Research indicates that compounds based on the 2-mercaptobenzothiazole framework exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with specific substitutions demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus .

Anticancer Properties

Studies have reported the potential of 7-CMBT in cancer treatment. Compounds derived from 2-mercaptobenzothiazole have been tested against human cancer cell lines, revealing significant cytotoxic effects. For example, certain derivatives exhibited up to 80% inhibition of HeLa cells (cervical cancer) at a concentration of 100 µM .

Anthelmintic Activity

The compound has also been identified as a potential anthelmintic agent. In vivo studies demonstrated that specific derivatives could clear significant percentages of worms in infested animals, indicating their effectiveness against parasitic infections .

Industrial Applications

Corrosion Inhibition

7-CMBT is recognized for its effectiveness as a corrosion inhibitor, particularly for metals like aluminum and its alloys. Research has shown that it can significantly reduce the porosity of aluminum surfaces when applied in acidic environments, thus enhancing the longevity of metal components .

Rubber Industry

In the rubber industry, 7-CMBT serves as an accelerator in vulcanization processes. It enhances the mechanical properties of rubber products while simultaneously providing antimicrobial benefits, making it suitable for applications in medical devices and automotive components .

Environmental Applications

Bioremediation

7-CMBT has been explored for its potential role in bioremediation processes. Its ability to bind heavy metals makes it useful in removing contaminants from wastewater, thereby contributing to environmental protection efforts .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various 2-mercaptobenzothiazole derivatives against several pathogens. The results indicated that compounds with halogen substitutions had enhanced efficacy compared to unsubstituted variants. The most effective compound demonstrated an MIC of 3.12 µg/mL against Staphylococcus aureus .

Case Study 2: Corrosion Inhibition Performance

In a comparative study on corrosion inhibitors, 7-CMBT was tested alongside other compounds like benzotriazole and hydroxyquinoline. The findings highlighted that 7-CMBT provided superior protection for aluminum alloys under acidic conditions, reducing corrosion rates significantly .

Data Tables

| Application Area | Specific Use Case | Efficacy/Results |

|---|---|---|

| Pharmaceutical | Antimicrobial | MIC = 3.12 µg/mL against S. aureus |

| Anticancer | Up to 80% inhibition of HeLa cells at 100 µM | |

| Anthelmintic | Cleared up to 70% worms in animal models | |

| Industrial | Corrosion Inhibition | Significant reduction in corrosion rates |

| Rubber Vulcanization | Improved mechanical properties | |

| Environmental | Bioremediation | Effective heavy metal binding |

特性

IUPAC Name |

7-chloro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDPFMGWDPYVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457585 | |

| Record name | 7-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-73-6 | |

| Record name | 7-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。